molecular formula C19H16F3N3O B2456861 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396870-71-5

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2456861
M. Wt: 359.352
InChI Key: WCYYRBAKMKQJSR-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A variety of methods are employed to synthesize benzimidazole derivatives and their oligomers. For instance, benzimidazole monomers have been prepared by condensing substituted aromatic aldehydes with diamines, followed by oxidative polycondensation to yield oligomers with significant optical, electrical, electrochemical, and thermal properties (Anand & Muthusamy, 2018). These methodologies highlight the versatility of these compounds in various chemical syntheses and their potential as building blocks for more complex molecules.

Material Science Applications

  • Optical and Electrical Properties : The oligobenzimidazoles derived from these processes exhibit unique optical and electrical characteristics, making them suitable for applications in electronic devices and materials science. The study by Anand and Muthusamy (2018) demonstrates that these oligomers have promising optical absorption and fluorescence properties, as well as enhanced thermal stability and electrical conductivity. These properties suggest potential applications in organic electronics, such as light-emitting diodes (LEDs), photovoltaic cells, and electronic sensors.

Pharmacological Potential

  • Antimicrobial and Antioxidant Activities : Compounds derived from benzimidazole have shown significant antimicrobial and antioxidant activities. For example, new derivatives synthesized and evaluated displayed high activity against various bacterial strains and fungal species, indicating their potential as lead compounds in the development of new antimicrobials (Bassyouni et al., 2012). Additionally, these compounds' antioxidant properties further suggest their applicability in addressing oxidative stress-related conditions.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research and drug development .

properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-11-6-7-15-16(8-11)24-17(23-15)12-9-25(10-12)18(26)13-4-2-3-5-14(13)19(20,21)22/h2-8,12H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYRBAKMKQJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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